(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride chemical structure and characterization
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride chemical structure and characterization
An In-depth Technical Guide to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Introduction
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a non-proteinogenic amino acid, structurally classified as a derivative of L-phenylalanine.[1][2][3] The introduction of a chlorine atom at the meta-position of the phenyl ring imparts unique steric and electronic properties compared to its endogenous counterpart. This modification makes it a valuable building block for medicinal chemists and researchers in drug development. Its utility lies in its ability to serve as a molecular scaffold or a pharmacophore in the synthesis of novel peptides and small molecule therapeutics.[4] Understanding its chemical structure, properties, and the analytical methods required for its unambiguous characterization is paramount for its effective application in a research setting.
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the key technical aspects of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach.
Chemical Structure and Physicochemical Properties
The molecule's core is an alanine backbone connected to a 3-chlorobenzyl group. The "(S)" designation denotes the stereochemistry at the α-carbon (C2), which is crucial for its interaction with chiral biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more amenable for handling and formulation.
The key structural features are:
-
Chiral Center: The α-carbon is an asymmetric center, leading to two enantiomeric forms. The (S)-enantiomer is typically the biologically relevant form in drug design, mimicking natural L-amino acids.
-
Aromatic Ring: The phenyl ring serves as a bulky, hydrophobic moiety.
-
Chlorine Substituent: The chlorine atom at the C3 position of the ring acts as a weak deactivating group, influencing the ring's electronic properties and potentially forming halogen bonds, which can be critical for molecular recognition and binding affinity.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁Cl₂NO₂ | Internal Calculation |
| Molecular Weight | 236.10 g/mol | Internal Calculation |
| CAS Number | 80126-51-8 (for free base) | [5] |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 215-216 °C (for free base) | [5] |
| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride | [5] |
| InChI Key | JJDJLFDGCUYZMN-QMMMGPOBSA-N (for free base) | [5] |
Synthesis and Purification Overview
The synthesis of enantiomerically pure (S)-2-Amino-3-(3-chlorophenyl)propanoic acid typically involves asymmetric synthesis to control the stereochemistry at the α-carbon. A common strategy is the asymmetric amination of a prochiral precursor derived from 3-chlorobenzaldehyde.
Rationale for Synthetic Strategy: The goal is to achieve high enantiomeric excess (e.e.), as the biological activity of chiral molecules often resides in a single enantiomer. Methods like enzymatic resolution or the use of chiral auxiliaries are employed to ensure the desired (S)-configuration. The final step usually involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid, which facilitates purification by crystallization and improves the compound's handling characteristics.
Caption: High-level synthetic workflow for the target compound.
Comprehensive Characterization and Quality Control
A multi-technique, or orthogonal, approach is essential for the definitive characterization of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. This ensures not only the correct chemical structure but also high purity, which is critical for its use in sensitive applications like drug discovery.
Caption: Orthogonal analytical workflow for quality control.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. Together, they provide an unambiguous fingerprint of the molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides due to high solubility.
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Solvent Choice Rationale: D₂O is used to avoid a large interfering solvent proton signal and to exchange with the labile amine (NH₃⁺) and carboxylic acid (COOH) protons, causing their signals to disappear. This simplifies the spectrum and helps in peak assignment.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Analysis:
-
¹H NMR: Expect signals for the aromatic protons (around 7.2-7.5 ppm), the α-proton (a triplet or dd around 4.0-4.5 ppm), and the β-protons (a doublet of doublets or multiplet around 3.1-3.4 ppm). The integration of these peaks should correspond to a 4:1:2 ratio.[7]
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¹³C NMR: Expect distinct signals for the carboxylic carbon (~170-175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55-60 ppm), and the β-carbon (~35-40 ppm).
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Molecular Weight Verification by Mass Spectrometry (MS)
Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, serving as a powerful confirmation of its elemental composition and molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Ionization Rationale: Electrospray ionization (ESI) in positive ion mode is the method of choice. The amine group is readily protonated, making the molecule easy to ionize and detect as [M+H]⁺, where M is the free base.
-
Data Acquisition: Infuse the sample directly or via an LC system into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).
-
Data Analysis: The primary ion observed should correspond to the protonated free base (C₉H₁₀ClNO₂). The expected monoisotopic mass for [M+H]⁺ is approximately 200.0473 Da. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be visible at M and M+2, providing further structural confirmation.[8]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is essential for separating the main compound from any impurities (process-related or degradation products) and for separating the two enantiomers. Two distinct HPLC methods are required for a complete purity profile.[9][10]
Protocol 1: Reverse-Phase HPLC for Chemical Purity
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% of the same acid (Mobile Phase B). The acid improves peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs, typically around 210-225 nm.[11]
-
Analysis: Inject a known concentration of the sample. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralpak series) are commonly used for separating amino acid derivatives.
-
Mobile Phase: Typically a normal-phase solvent system like a mixture of hexane/isopropanol or a polar organic mode with acetonitrile/methanol, often with acidic or basic additives to improve separation. Method development is required to find the optimal conditions.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 210-225 nm.
-
Analysis: Inject the sample. The two enantiomers, (S) and (R), will have different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Applications in Research and Drug Development
As a constrained phenylalanine analog, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a versatile tool for:
-
Peptide Modification: Incorporating this amino acid into a peptide sequence can induce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases.
-
Pharmacophore Development: The 3-chlorophenyl group can be used to probe hydrophobic binding pockets in target proteins, where the chlorine atom can form specific halogen bonds or other electrostatic interactions to enhance binding affinity and selectivity.[4]
-
Prodrug Design: The amino acid moiety can be used to improve the pharmacokinetic properties of a parent drug, for example, by enhancing solubility or targeting amino acid transporters for improved absorption.[][13]
Handling, Storage, and Safety
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Hazard statements indicate potential for skin, eye, and respiratory irritation.[5][14]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at refrigerator temperatures is recommended.[6][15] The hydrochloride salt is generally stable under these conditions.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a well-defined chemical entity with significant potential in modern chemical biology and drug discovery. Its value, however, is contingent upon a thorough and accurate characterization of its structure, purity, and stereochemistry. The integrated analytical workflow described in this guide, employing NMR, MS, and both reverse-phase and chiral HPLC, provides a self-validating system to ensure the quality and integrity of this important research compound. Adherence to these robust analytical principles empowers researchers to confidently build upon this molecular foundation in their pursuit of novel scientific discoveries.
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